molecular formula C19H14ClF5N4O2 B14924683 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[3-cyclopropyl-4-(difluoromethyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[3-cyclopropyl-4-(difluoromethyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide

Cat. No.: B14924683
M. Wt: 460.8 g/mol
InChI Key: WFYRCNULVPKOJZ-UHFFFAOYSA-N
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Description

N~1~-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-OXO-6,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a cyclopropyl group, and a pyrazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-OXO-6,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the pyrazolopyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific conditions to ensure the incorporation of the trifluoromethyl group.

    Attachment of the cyclopropyl group: This can be done through cyclopropanation reactions using suitable reagents.

    Final assembly: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-OXO-6,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at positions where halogens or other substituents are present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N~1~-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-OXO-6,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammatory disorders.

    Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-OXO-6,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins that play crucial roles in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-OXO-6,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETAMIDE stands out due to its unique combination of functional groups and structural features. The presence of both trifluoromethyl and cyclopropyl groups, along with the pyrazolopyridine core, imparts distinct chemical and biological properties that are not commonly found in other similar compounds. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H14ClF5N4O2

Molecular Weight

460.8 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[3-cyclopropyl-4-(difluoromethyl)-6-oxo-7H-pyrazolo[3,4-b]pyridin-1-yl]acetamide

InChI

InChI=1S/C19H14ClF5N4O2/c20-12-4-3-9(5-11(12)19(23,24)25)26-14(31)7-29-18-15(16(28-29)8-1-2-8)10(17(21)22)6-13(30)27-18/h3-6,8,17H,1-2,7H2,(H,26,31)(H,27,30)

InChI Key

WFYRCNULVPKOJZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN(C3=C2C(=CC(=O)N3)C(F)F)CC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F

Origin of Product

United States

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